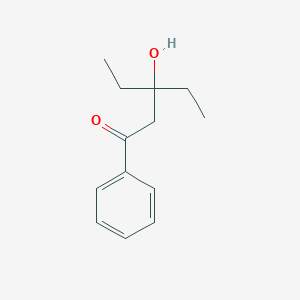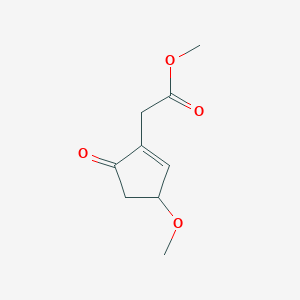
Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate is an organic compound with a unique structure that includes a cyclopentene ring substituted with methoxy and oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a cyclopentene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prostaglandin analogs.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s oxo and methoxy groups play a crucial role in its reactivity and binding affinity. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: A structurally similar compound with a longer carbon chain.
Methyl (S)-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another analog with a different substitution pattern on the cyclopentene ring.
Uniqueness
Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Propriétés
Numéro CAS |
93889-15-7 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
methyl 2-(3-methoxy-5-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C9H12O4/c1-12-7-3-6(8(10)5-7)4-9(11)13-2/h3,7H,4-5H2,1-2H3 |
Clé InChI |
AZOHGUXVZXBKKL-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(=O)C(=C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
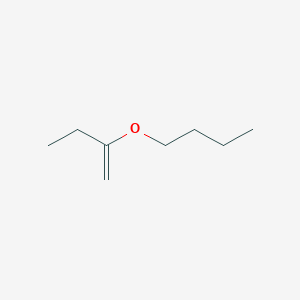
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

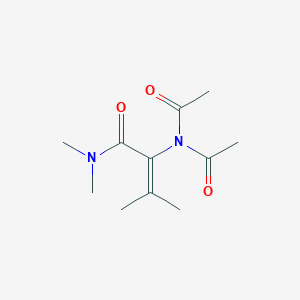



![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
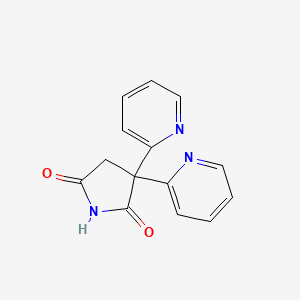

![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)

